molecular formula C11H9BrO3 B1373235 4-(3-Bromophenyl)oxane-2,6-dione CAS No. 232595-93-6

4-(3-Bromophenyl)oxane-2,6-dione

Cat. No.: B1373235
CAS No.: 232595-93-6
M. Wt: 269.09 g/mol
InChI Key: YWVLFVQHEWEATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . It is characterized by the presence of a bromophenyl group attached to an oxane-2,6-dione structure. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)oxane-2,6-dione typically involves the bromination of phenyl oxane-2,6-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-2,6-dione derivatives, while substitution reactions can produce a variety of substituted phenyl oxane-2,6-dione compounds .

Scientific Research Applications

4-(3-Bromophenyl)oxane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical interactions, while the oxane-2,6-dione structure provides stability and reactivity. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)oxane-2,6-dione
  • 4-(2-Bromophenyl)oxane-2,6-dione
  • 4-(3-Chlorophenyl)oxane-2,6-dione

Uniqueness

4-(3-Bromophenyl)oxane-2,6-dione is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

4-(3-bromophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVLFVQHEWEATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712007
Record name 4-(3-Bromophenyl)oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232595-93-6
Record name 4-(3-Bromophenyl)oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)oxane-2,6-dione
Reactant of Route 2
4-(3-Bromophenyl)oxane-2,6-dione
Reactant of Route 3
Reactant of Route 3
4-(3-Bromophenyl)oxane-2,6-dione
Reactant of Route 4
Reactant of Route 4
4-(3-Bromophenyl)oxane-2,6-dione
Reactant of Route 5
4-(3-Bromophenyl)oxane-2,6-dione
Reactant of Route 6
Reactant of Route 6
4-(3-Bromophenyl)oxane-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.